2-Amino-4-fluoro-3-(trifluoromethyl)pyridine
Overview
Description
2-Amino-4-fluoro-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. This compound is notable for its unique combination of fluorine atoms, which impart distinct chemical and physical properties. Fluorinated compounds are widely used in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability, bioavailability, and reactivity.
Mechanism of Action
Target of Action
2-Amino-4-fluoro-3-(trifluoromethyl)pyridine is a biochemical reagent that is used in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathways involved in the preparation of aminopyridines and the regioselective preparation of tetramethylbiphenyls . The Suzuki–Miyaura coupling reaction is a key process in these pathways .
Result of Action
The result of the compound’s action is the formation of aminopyridines and tetramethylbiphenyls . These products have potential applications in various fields, including life science research .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions, such as temperature and pH, could potentially impact the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-fluoro-3-(trifluoromethyl)pyridine typically involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with acetamidine hydrochloride in the presence of sodium hydroxide and water, using dimethyl sulfoxide as a solvent
Industrial Production Methods: Industrial production methods for fluorinated pyridines often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-fluoro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, often facilitated by the electron-withdrawing trifluoromethyl group.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can be used in coupling reactions to form complex organic structures.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides and bases are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines.
Scientific Research Applications
2-Amino-4-fluoro-3-(trifluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
Biology: Its derivatives are studied for potential use in biological assays and as enzyme inhibitors.
Comparison with Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 4-Amino-2-(trifluoromethyl)pyridine
Comparison: Compared to its analogs, 2-Amino-4-fluoro-3-(trifluoromethyl)pyridine is unique due to the specific positioning of the amino and fluoro groups, which significantly influence its reactivity and interaction with biological targets. The presence of the trifluoromethyl group further enhances its stability and lipophilicity, distinguishing it from other fluorinated pyridines .
Properties
IUPAC Name |
4-fluoro-3-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F4N2/c7-3-1-2-12-5(11)4(3)6(8,9)10/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHILRVODQFXBQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801263754 | |
Record name | 4-Fluoro-3-(trifluoromethyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801263754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227581-71-6 | |
Record name | 4-Fluoro-3-(trifluoromethyl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227581-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-(trifluoromethyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801263754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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